molecular formula C9H8ClNO4 B3116248 2-(4-Chloro-3-nitrophenyl)propanoic acid CAS No. 21520-26-3

2-(4-Chloro-3-nitrophenyl)propanoic acid

Cat. No. B3116248
CAS RN: 21520-26-3
M. Wt: 229.62 g/mol
InChI Key: ZUMGMEDTUNEISY-UHFFFAOYSA-N
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Description

“2-(4-Chloro-3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8ClNO4 . It is a derivative of propanoic acid, where the hydrogen at the para position of the phenyl group has been replaced by a nitro group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with a 4-chloro-3-nitrophenyl group attached . The InChI code for this compound is 1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.62 . It is a powder at room temperature . The melting point is between 112-115 degrees Celsius .

Scientific Research Applications

Anticancer Activity

A study by Buzun et al. (2021) explored the synthesis of thiazolidinone derivatives, including a compound with a structure related to 2-(4-Chloro-3-nitrophenyl)propanoic acid. This compound demonstrated significant antimitotic activity and low toxicity against normal human blood lymphocytes, suggesting potential applications in cancer treatment (Buzun et al., 2021).

Synthesis Methods

McCord et al. (1985) developed a method for synthesizing various substituted propanoic acids, including derivatives of this compound. This method could be significant in creating new chemical entities for further research and applications (McCord et al., 1985).

Chiral Synthesis

Choi et al. (2010) investigated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a compound structurally related to this compound. This study highlights the potential of microbial reductases in synthesizing chiral intermediates, which can be crucial in pharmaceutical and chemical industries (Choi et al., 2010).

Enantioseparation Studies

Tong et al. (2016) focused on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including a derivative of this compound. The study's findings could be vital in separating enantiomers for pharmaceutical purposes (Tong et al., 2016).

Cytosolic Phospholipase A2α Inhibition

Tomoo et al. (2014) researched the synthesis and biological evaluation of indole-based inhibitors, including derivatives of this compound. These inhibitors targeted cytosolic phospholipase A2α, a significant enzyme in inflammatory pathways, suggesting therapeutic applications in inflammation-related diseases (Tomoo et al., 2014).

Safety and Hazards

“2-(4-Chloro-3-nitrophenyl)propanoic acid” may cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

While specific future directions for “2-(4-Chloro-3-nitrophenyl)propanoic acid” are not available, related compounds have been used in various areas of research, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . This suggests that “this compound” could also have potential applications in these areas.

properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMGMEDTUNEISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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